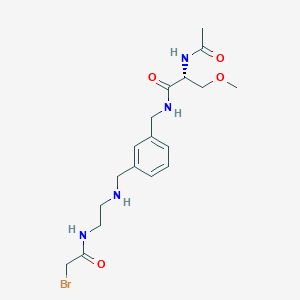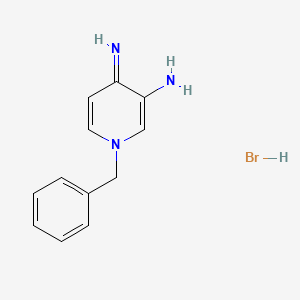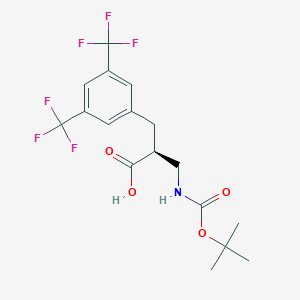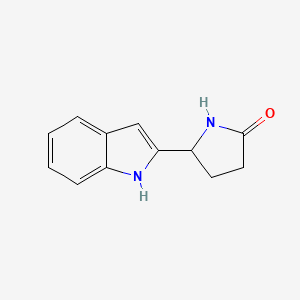
2-Chloro-3,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-difluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-difluoropyridine typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where chlorine and fluorine atoms are introduced using appropriate reagents. For example, 2,6-difluoropyridine can be synthesized by treating 2,6-dichloropyridine with fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may start with the chlorination of pyridine, followed by fluorination using reagents like cesium fluoride and potassium fluoride. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and cesium fluoride (CsF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various fluorinated and chlorinated pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Chloro-3,6-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluoropyridine involves its interaction with molecular targets through its chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoropyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness
2-Chloro-3,6-difluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H2ClF2N |
|---|---|
Molecular Weight |
149.52 g/mol |
IUPAC Name |
2-chloro-3,6-difluoropyridine |
InChI |
InChI=1S/C5H2ClF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |
InChI Key |
NAZUPLLHMOTTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




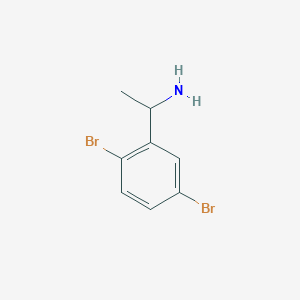

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
